

A Technical Guide to the Photophysical Characteristics of IR-797 Chloride

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core photophysical characteristics of **IR-797 chloride**, a near-infrared (NIR) heptamethine cyanine dye. Due to its strong absorption and emission in the NIR window (700-900 nm), where biological tissues have minimal absorbance and autofluorescence, **IR-797 chloride** is a valuable tool in various biomedical applications, including in vivo imaging, photodynamic therapy (PDT), and nanoparticle-based drug delivery systems.

Core Photophysical & Chemical Properties

IR-797 chloride is recognized for its robust light-absorbing capabilities in the NIR spectrum.[1] As a heptamethine cyanine dye, its photophysical properties are influenced by the solvent environment, a phenomenon known as solvatochromism.[2] While comprehensive data across a wide range of solvents is not extensively documented in publicly available literature, the key characteristics are summarized below.

Table 1: Chemical Identity of IR-797 Chloride



Property	Value	Citations	
Chemical Name	2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride	[3]	
Synonym	IR-797	-	
CAS Number	110992-55-7	[1][3][4]	
Molecular Formula	C31H34Cl2N2	[1][3][4]	
Molecular Weight	505.52 g/mol	[3][5]	

Table 2: Summary of Photophysical Properties of IR-797 Chloride



Paramete r	Methanol (MeOH)	Dichloro methane (DCM)	Water	Ethanol (EtOH)	Notes	Citations
Absorption Max (λmax)	~797 nm	Data not available	Data not available	Data not available	Generally reported in the 780- 800 nm range.[2] Some sources report maxima near 700 nm.[1][5]	[2]
Emission Max (λem)	Data not available	Data not available	Data not available	Data not available	Typically red-shifted from the absorption maximum (Stokes shift).[2]	[2]
Molar Extinction Coefficient (ε)	Data not available	Data not available	Data not available	Data not available	Heptamethi ne cyanines typically have high ε values, often >1 x 10 ⁵ M ⁻¹ cm ⁻¹ .	[2]
Fluorescen ce Quantum Yield (Φf)	Data not available	Data not available	Data not available	Data not available	-	-



Fluorescen							
	Data not	Data not	Data not	Data not			
ce Lifetime (τ)	available	available	available	available	-	-	

Experimental Protocols

The following sections detail standardized protocols for characterizing the photophysical properties of **IR-797 chloride**.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

This protocol determines the wavelength of maximum absorbance (λ max) and the molar extinction coefficient (ϵ) using the Beer-Lambert law.

- Preparation of Stock Solution: Accurately weigh a small amount of **IR-797 chloride** and dissolve it in a known volume of spectroscopic grade solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mM).
- Preparation of Dilutions: Prepare a series of dilutions from the stock solution in the same solvent. Aim for a concentration range that yields absorbance values between 0.1 and 1.0, which is the optimal range for most spectrophotometers.
- Spectrophotometer Setup: Use a dual-beam UV-Vis-NIR spectrophotometer. Use a cuvette
 filled with the pure solvent as the blank to calibrate the instrument to 100% transmittance
 (zero absorbance).[6]
- Data Acquisition: Measure the absorbance spectrum of each dilution from approximately 600 nm to 900 nm. Record the absorbance value at the λmax for each concentration.
- Data Analysis:
 - Plot the absorbance at λmax against the concentration of the dilutions.
 - Perform a linear regression on the data points. The slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm. The R² value should be >0.99



for an accurate measurement.

Measurement of Fluorescence Emission Spectrum

This protocol determines the wavelength of maximum fluorescence emission (λem).

- Sample Preparation: Prepare a dilute solution of IR-797 chloride in the desired solvent. The
 absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to
 avoid inner filter effects.[7]
- Fluorometer Setup: Use a fluorescence spectrometer equipped with an appropriate detector for the NIR region.
- Data Acquisition:
 - Set the excitation wavelength to the absorption maximum (λmax) determined in the previous protocol (e.g., ~797 nm).
 - Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 800 nm to 950 nm).
 - Record the emission spectrum. The peak of this spectrum is the λem.
 - It is crucial to use a corrected instrument that accounts for the spectral sensitivity of the detector.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ f) is determined by comparing the fluorescence intensity of **IR-797 chloride** to that of a well-characterized standard with a known quantum yield in the same spectral region.

- Standard Selection: Choose a suitable NIR dye standard with a known quantum yield, such as IR-125 ($\Phi f = 0.132$ in ethanol).[7][8][9]
- Sample Preparation:



- Prepare a series of solutions of both the IR-797 chloride sample and the standard dye in the same solvent.
- Adjust the concentrations so that the absorbance values at the excitation wavelength are within the 0.01-0.05 range to minimize reabsorption effects.[10]
- Data Acquisition:
 - Measure the absorbance of each solution at the chosen excitation wavelength.
 - Measure the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
- Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

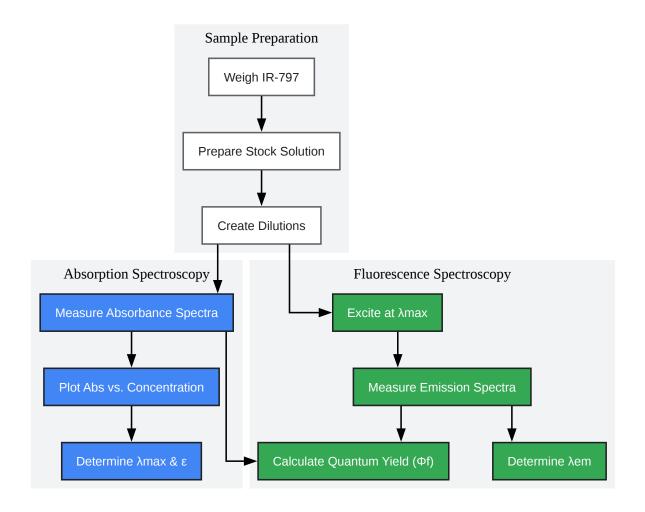
Where:

- Ф is the quantum yield.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.
- std refers to the standard and sample refers to IR-797 chloride.

Visualized Workflows and Mechanisms

The following diagrams illustrate common experimental workflows and therapeutic mechanisms involving IR-797 chloride.

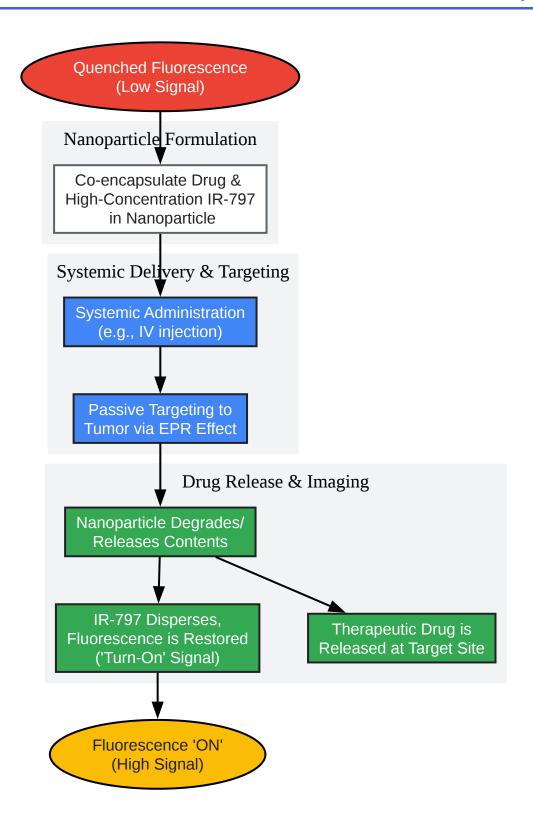




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Caption: Workflow for Photophysical Characterization.

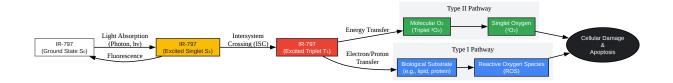




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Caption: Nanoparticle Drug Delivery & Imaging Workflow.





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Caption: Mechanism of Photodynamic Therapy (PDT).

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